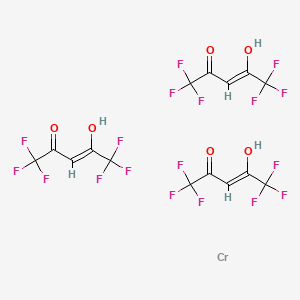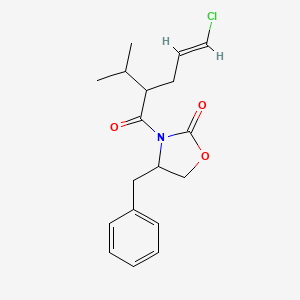
Methyl 7-methoxycinnoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The 7-methoxy- substitution and the methyl ester functional group make this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester typically involves the following steps:
Formation of the Cinnoline Core: This can be achieved through various methods, such as the Pinner reaction, which involves the cyclization of o-nitrobenzyl cyanide with hydrazine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester.
Reduction: 3-Cinnolinecarboxylic acid, 7-methoxy-, methanol.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex cinnoline derivatives.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cinnoline core can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Cinnolinecarboxylic acid, 7-methoxy-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
3-Cinnolinecarboxylic acid, 7-methoxy-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.
Uniqueness
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl ester can affect its lipophilicity and membrane permeability.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
methyl 7-methoxycinnoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
USADUDZTHBKGGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NN=C(C=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


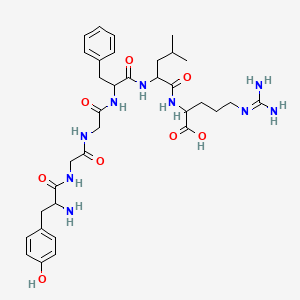
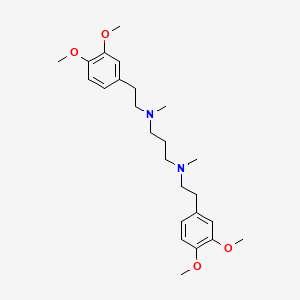
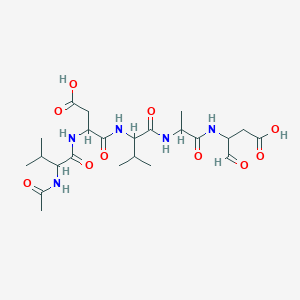
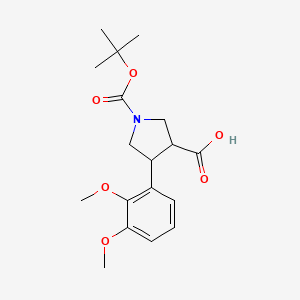
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)
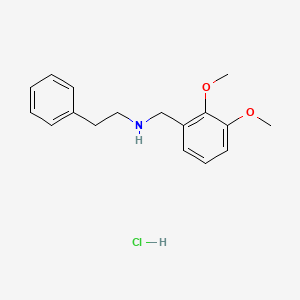
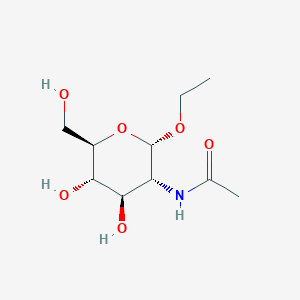
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
